molecular formula C20H25N5O2 B2768924 8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 923369-51-1

8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2768924
CAS No.: 923369-51-1
M. Wt: 367.453
InChI Key: ZLXNGSCVTLRPSE-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole and purine, both of which are important structures in biochemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purine is a fused heterocyclic ring containing pyrimidine and imidazole ring .


Molecular Structure Analysis

The compound likely contains an imidazole ring fused with a purine ring. The imidazole ring is a five-membered ring with two nitrogen atoms . The purine ring is a larger structure that includes a pyrimidine ring and an imidazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds often undergo reactions such as N-alkylation, C-3 borylation, and Suzuki–Miyaura cross-coupling .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds related to 8-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione, has been explored. These compounds have shown potential as potent 5-HT(1A) receptor ligands. Some derivatives exhibited anxiolytic-like and antidepressant activities in preclinical studies, comparable to Diazepam and Imipramine, suggesting their potential in treating anxiety and depression (Zagórska et al., 2009).

Molecular Studies and Activity Analysis

Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones revealed a range of receptor activities, including potent 5-HT1A and 5-HT7 ligands. Docking studies suggested that the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione is crucial for receptor affinity and selectivity. Preliminary pharmacological in vivo studies identified several potential anxiolytic and antidepressant agents (Zagórska et al., 2015).

Receptor Affinity and Phosphodiesterase Activity

Research into octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines highlighted their biological evaluation in in vitro competition binding experiments for serotonin and dopamine receptors. These studies aimed to determine structural features responsible for receptor and enzyme activity. A specific compound was identified as promising for further modification and detailed mechanistic study (Zagórska et al., 2016).

Synthesis and Antiviral Activity

Imidazo[1,2-a]-s-triazine nucleosides, including analogues of the compound , were synthesized and evaluated for antiviral activity. These compounds showed moderate activity against certain viruses at non-toxic dosage levels, indicating their potential in antiviral therapies (Kim et al., 1978).

Future Directions

The future directions for this compound would depend on its intended use and observed properties. Given the wide range of activities observed for imidazole and purine derivatives, it could be of interest in various fields such as medicinal chemistry, drug discovery, and biochemistry .

Properties

IUPAC Name

6-(2,3-dimethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-12(2)11-25-18(26)16-17(22(5)20(25)27)21-19-23(9-10-24(16)19)15-8-6-7-13(3)14(15)4/h6-8,12H,9-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXNGSCVTLRPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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